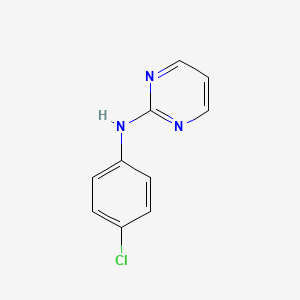

N-(4-chlorophenyl)-2-pyrimidinamine

Description

Overview of Pyrimidinamine Scaffolds in Heterocyclic Chemistry

Pyrimidinamine scaffolds are fundamental components in the vast landscape of heterocyclic chemistry. The pyrimidine (B1678525) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure found in numerous biologically important molecules, including the nucleobases of DNA and RNA. wjarr.com The attachment of an amino group to this ring system gives rise to pyrimidinamines, a class of compounds with significant chemical and pharmacological utility.

The versatility of the pyrimidinamine scaffold allows for the synthesis of a wide array of derivatives through substitutions at various positions on the pyrimidine ring and the amino group. niscpr.res.inresearchgate.net This chemical tractability has made pyrimidinamine-based structures a central focus for chemists developing new synthetic methodologies and building diverse molecular libraries for biological screening. researchgate.net The presence of multiple nitrogen atoms in the pyrimidine ring also imparts specific electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. nih.gov

Significance of N-Aryl Pyrimidinamines in Medicinal Chemistry Pre-discovery

The introduction of an aryl group, such as a phenyl ring, to the amino function of a pyrimidinamine core, creating an N-aryl pyrimidinamine, has been a particularly fruitful strategy in medicinal chemistry. This structural motif is present in a number of compounds that have been investigated for a wide range of therapeutic applications. The aryl substituent provides a means to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

The N-aryl pyrimidinamine scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability of the N-aryl pyrimidinamine structure to mimic the hinge-binding region of ATP, the natural substrate for kinases, has made it a valuable template for designing potent and selective kinase inhibitors.

Research Context and Rationale for Investigating N-(4-chlorophenyl)-2-pyrimidinamine

The specific compound, this compound, combines the established pyrimidinamine core with a chlorine-substituted phenyl ring. evitachem.com The presence of the chlorine atom at the para-position of the phenyl ring is a common feature in medicinal chemistry, as it can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. evitachem.com

The investigation into this compound is driven by the desire to explore how this specific substitution pattern influences the compound's chemical properties and biological activity. Researchers are interested in understanding its three-dimensional structure, reactivity, and potential to interact with various biological targets. The synthesis and characterization of this compound provide a platform for further derivatization and the exploration of its structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the biological effects of these changes, scientists can gain valuable insights into the molecular features required for a desired therapeutic effect. This foundational research is essential for the potential development of new therapeutic agents in the future.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8ClN3 |

| Molecular Weight | 205.64 g/mol |

| Appearance | Colorless to off-white Solid |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) |

Data sourced from ChemicalBook chemicalbook.com

Related Pyrimidinamine Compounds and their Reported Activities

| Compound Name | Reported Activity/Application | Reference |

| N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2-pyrimidinamine | Mediator release inhibitor for asthma therapy | nih.gov |

| 4,6-bis(4-chlorophenyl)pyrimidin-2-amine | Chemical intermediate | chemsrc.com |

| 4-(4-Chlorophenyl)-6-(methylthio)pyrimidin-2-amine | Organic N-donor ligand for coordination polymers | nih.gov |

| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | Impurity B of Pyrimethamine | pharmaffiliates.com |

| 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine | Chemical intermediate | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUAFOARVDJZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Chlorophenyl 2 Pyrimidinamine

Established Synthetic Routes to 2-Anilinopyrimidines

Traditional methods for synthesizing the 2-anilinopyrimidine scaffold, the core of N-(4-chlorophenyl)-2-pyrimidinamine, remain fundamental in organic synthesis.

Aromatic Nucleophilic Substitution Approaches

A common and direct method for synthesizing 2-anilinopyrimidines is through the aromatic nucleophilic substitution (SNA_r) reaction. rsc.orgrsc.org This approach typically involves the reaction of a pyrimidine (B1678525) ring bearing a suitable leaving group, such as a halogen, with an aniline (B41778) derivative. rsc.orgrsc.org For the specific synthesis of this compound, this would involve the reaction of 2-chloropyrimidine (B141910) with 4-chloroaniline.

The reaction mechanism is generally accepted to proceed via an addition-elimination pathway. youtube.com The aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom of the pyrimidine ring that bears the leaving group. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. rsc.orgnih.gov The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring, yielding the final 2-anilinopyrimidine product. youtube.com

Acid catalysis can be employed to promote the reaction between chloro-N-heterocycles and anilines. rsc.org The efficiency of the substitution can be influenced by the electronic effects of substituents on the aniline, which impact the nucleophilicity of the amino group. rsc.org

A variety of solvents can be used for these reactions, with the choice often depending on the specific reactants and desired reaction conditions. Common solvents include ethanol (B145695) and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

Cyclization Strategies in Pyrimidinamine Synthesis

Cyclization reactions provide an alternative and versatile approach to constructing the 2-anilinopyrimidine core. ijpsjournal.com These methods typically involve the condensation of a guanidine (B92328) derivative with a three-carbon component, such as a β-dicarbonyl compound or its equivalent. rsc.orgnih.gov

One established method involves the condensation of acetyl heterocycles with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. researchgate.netnih.gov These intermediates are then cyclized with an aryl guanidine to furnish the desired pyrimidine. nih.gov To synthesize this compound using this strategy, N-(4-chlorophenyl)guanidine would be the required cyclization partner.

Another cyclization approach involves the reaction between guanidines and β-diketones, ethyl acetoacetate, or ethyl cyanoacetate, often under reflux conditions for several hours. rsc.org The guanidine itself can be generated from isothiourea salts and amines in the presence of a strong base. rsc.org

More recent two-step, one-pot procedures under microwave irradiation have been developed. rsc.org This involves an initial aldol (B89426) condensation of benzaldehydes and acetophenones to produce chalcones, followed by a ring-closure condensation of the chalcones with guanidine hydrochloride to yield 2-amino-4,6-diarylpyrimidines. rsc.org

Advanced Synthetic Techniques and Efficiency Improvements

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed to improve the efficiency and environmental footprint of 2-anilinopyrimidine synthesis.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rsc.orgrsc.org The synthesis of 2-anilinopyrimidines, including this compound, has been successfully achieved using microwave-assisted aromatic nucleophilic substitution. rsc.orgrsc.orgrsc.org

In a typical procedure, a 2-chloropyrimidine derivative is reacted with an aniline in a suitable solvent, such as ethanol, under microwave irradiation. rsc.org These reactions are often complete in a matter of minutes, a stark contrast to the several hours required for conventional heating methods. rsc.orgrsc.org For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines in ethanol at 160 °C under microwave irradiation for 10 minutes has been reported to produce 2-anilinopyrimidines in high yields. rsc.org

Microwave-assisted synthesis has also been applied to cyclization strategies. rsc.org The two-step synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine hydrochloride can be efficiently carried out under microwave irradiation. rsc.org This "green" chemistry approach offers the advantages of rapid reaction times and often higher yields compared to conventional heating. rsc.org

Catalytic Coupling Reactions (e.g., Negishi Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile tool for this purpose. wikipedia.orgorganic-chemistry.org

While direct application to the primary amine linkage in this compound is less common, Negishi coupling can be instrumental in the synthesis of more complex derivatives. For example, it can be used to introduce aryl or alkyl substituents onto the pyrimidine or phenyl rings of the core structure. The reaction is valued for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The catalytic cycle of the Negishi coupling typically involves oxidative addition of the organic halide to the low-valent palladium or nickel catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com Recent advancements have led to the development of highly active catalysts that can facilitate these couplings under mild conditions and with low catalyst loadings. nih.gov

Strategies for Derivatization and Analogue Synthesis

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Strategies for derivatization can target various positions on both the pyrimidine and phenyl rings.

Substitution on the Pyrimidine Ring: The pyrimidine ring offers multiple sites for modification. For instance, starting with a di- or tri-substituted pyrimidine allows for the introduction of various functional groups. A common precursor is 2-amino-4,6-dichloropyrimidine, where the chloro groups can be sequentially substituted with different amines or other nucleophiles. mdpi.com This allows for the synthesis of a library of analogs with diverse substitution patterns at the 4- and 6-positions.

Substitution on the Phenyl Ring: The 4-chloro substituent on the phenyl ring can be replaced with other groups to investigate their electronic and steric effects. This can be achieved by starting with different substituted anilines in the initial synthesis. For example, using anilines with methoxy, nitro, or other alkyl or aryl groups allows for the synthesis of a wide range of N-aryl-2-pyrimidinamine analogs. rsc.org

Derivatization of the Amino Linker: The secondary amine linking the pyrimidine and phenyl rings can also be a point of derivatization, although this is less common.

Click Chemistry and Further Functionalization: For more complex analogues, functional groups can be introduced that are amenable to further modification via "click" chemistry or other orthogonal ligation strategies. This allows for the late-stage introduction of diverse functionalities, including peptides, sugars, or fluorescent tags. nih.govnih.gov

Data Table of Synthetic Strategies

| Synthetic Strategy | Description | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|---|

| Aromatic Nucleophilic Substitution | Reaction of a halopyrimidine with an aniline. rsc.orgrsc.org | 2-Chloropyrimidine, 4-Chloroaniline | Heat, various solvents (e.g., ethanol, DMF). rsc.orgresearchgate.net | Direct, well-established. |

| Cyclization | Condensation of a guanidine with a three-carbon unit. rsc.orgnih.gov | N-(4-chlorophenyl)guanidine, β-dicarbonyl compound | Reflux, various solvents. rsc.org | Versatile, allows for diverse substitution. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.orgrsc.org | Same as above | Microwave irradiation, short reaction times. rsc.org | Rapid, high yields, "green". rsc.org |

| Negishi Cross-Coupling | Pd- or Ni-catalyzed coupling of an organozinc reagent with a halide. wikipedia.orgorganic-chemistry.org | Aryl/heteroaryl halide, organozinc reagent | Pd or Ni catalyst, anhydrous conditions. wikipedia.org | High functional group tolerance, versatile for analogue synthesis. |

Substituent Variation on the Chlorophenyl Moiety

The chlorophenyl group of this compound offers a prime site for chemical modification to modulate the electronic and steric properties of the molecule. A common strategy for introducing diversity at this position is to start with differently substituted anilines and condense them with a suitable pyrimidine precursor.

A versatile and widely employed method for the synthesis of N-phenyl-2-pyrimidinamine derivatives involves the condensation of substituted anilines with a pyrimidine core. For instance, various N-phenyl-2-pyrimidine-amine derivatives can be prepared by reacting a substituted aniline with a pyrimidine derivative in the presence of a copper catalyst. google.com The reaction of 2-chloropyrimidine with a range of substituted anilines, including those with different halogen substitutions or other functional groups on the phenyl ring, allows for the generation of a library of analogs. This approach is outlined in patent literature, which describes the synthesis of numerous derivatives for potential use as therapeutic agents. google.comwipo.int

Another key synthetic route involves the reaction of a substituted phenylguanidine with a β-dicarbonyl compound or its equivalent. For example, N-phenylguanidines can be cyclized with enaminones to produce N-phenyl-2-aminopyrimidines. researchgate.net By varying the substituents on the initial aniline used to prepare the phenylguanidine, a diverse array of derivatives of the N-(phenyl)-2-pyrimidinamine core can be accessed.

The following table illustrates the synthesis of various N-phenyl-2-pyrimidinamine derivatives with different substituents on the phenyl ring, as described in the patent literature. google.com

| Substituent on Phenyl Ring | Aniline Starting Material | General Reaction Scheme |

|---|---|---|

| 4-Chloro | 4-Chloroaniline | Substituted Aniline + Pyrimidine Precursor → N-(Substituted-phenyl)-2-pyrimidinamine |

| 3,4-Dichloro | 3,4-Dichloroaniline | |

| 4-Fluoro | 4-Fluoroaniline | |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)aniline |

Bioisosteric replacement is another advanced strategy for modifying the chlorophenyl moiety. This involves substituting the phenyl ring with other cyclic structures that mimic its spatial and electronic properties. While not directly applied to this compound in the reviewed literature, the concept of replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane has been demonstrated as a viable strategy to improve physicochemical properties in other drug candidates. domainex.co.uk This suggests a potential avenue for future derivatization of the this compound scaffold.

Modifications of the Pyrimidine Ring System

The pyrimidine ring itself is a versatile platform for chemical derivatization. Modifications can include the introduction of various substituents at different positions or the annulation of additional rings to create fused heterocyclic systems.

A common approach to modify the pyrimidine ring is through substitution reactions. For instance, starting with a pre-functionalized pyrimidine, such as one bearing a leaving group, allows for the introduction of a wide range of substituents. The synthesis of 4-aryl-2-(phenylamino)pyrimidines can be achieved by condensing acetyl heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then cyclized with aryl guanidines. nih.gov This method allows for the introduction of various aryl groups at the 4-position of the pyrimidine ring.

Furthermore, the pyrimidine ring of aminopyrimidines can serve as a building block for the construction of more complex fused heterocyclic systems. For example, 6-aminopyrimidines can be used as precursors for the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net In one such method, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with primary aromatic amines and aldehydes in a multicomponent reaction to yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net

Another example of pyrimidine ring modification is the synthesis of pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines. These fused systems can be prepared via a three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, a 1,3-dicarbonyl compound (like dimedone or 1,3-indanedione), and an aromatic aldehyde. sharif.edu These reactions demonstrate the utility of the aminopyrimidine core in constructing diverse and complex heterocyclic scaffolds.

The following table summarizes some of the annulation reactions that can be performed on aminopyrimidine precursors to generate fused heterocyclic systems.

| Starting Aminopyrimidine | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic amine, Aldehyde | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one | 1,3-Dicarbonyl, Aromatic aldehyde | Pyrimido[4,5-b]quinoline or Indenopyrido[2,3-d]pyrimidine | sharif.edu |

Scaffold-Hopping Strategies Applied to Pyrimidinamines

Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a different, often isosteric or isofunctional, scaffold to discover new compounds with improved properties. bhsai.orgnih.gov This approach has been successfully applied to the N-phenyl-2-pyrimidinamine scaffold to explore novel chemical space.

One notable example is the development of new anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA). In this work, a scaffold hopping approach was used to replace a 2-aminoimidazole (2-AI) core with a 2-aminopyrimidine (B69317) (2-AP) scaffold. nih.gov This modification, which involves changing the five-membered imidazole (B134444) ring to a six-membered pyrimidine ring, led to the discovery of potent aryl 2-AP analogs that inhibit MRSA biofilm formation. nih.gov The study explored the impact of the position and nature of substituents on the aryl ring attached to the 2-aminopyrimidine core.

Another application of scaffold hopping is seen in the development of proteasome inhibitors. Starting from a 2-phenylimidazo[1,2-a]pyrimidine (B97590) scaffold, researchers explored alternative bicyclic systems to improve the physicochemical properties of the lead compounds. dundee.ac.uk This included reversing the imidazo[1,2-a]pyrimidine (B1208166) core and evaluating other fused heterocyclic systems to identify candidates with better solubility and metabolic stability. dundee.ac.uk

Bioisosteric replacement of the pyrimidine ring is another facet of scaffold hopping. In a study on inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), the triazolopyrimidine core was systematically modified. nih.gov Replacing the triazolopyrimidine with an imidazo[1,2-a]pyrimidine was well-tolerated and, in some cases, enhanced the binding affinity. Conversely, replacing it with a triazolo[1,5-a]pyridine resulted in a significant loss of activity, highlighting the critical role of the pyrimidine nitrogens in target binding. nih.gov

The following table presents examples of scaffold-hopping strategies applied to pyrimidine-containing scaffolds.

| Original Scaffold | New Scaffold | Therapeutic Target/Application | Reference |

|---|---|---|---|

| 2-Aminoimidazole | 2-Aminopyrimidine | MRSA Biofilm Inhibitors | nih.gov |

| 2-Phenylimidazo[1,2-a]pyrimidine | Reversed Imidazo[1,2-a]pyrimidine and other bicyclic systems | Proteasome Inhibitors | dundee.ac.uk |

| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | Plasmodium falciparum DHODH Inhibitors | nih.gov |

Advanced Structural Characterization and Conformational Analysis

The three-dimensional architecture of N-(4-chlorophenyl)-2-pyrimidinamine derivatives has been extensively studied using single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction studies have been instrumental in defining the molecular conformation and geometry of various this compound derivatives.

In a study of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the chlorophenyl and pyrimidine (B1678525) rings was found to be a mere 3.99(4)°. nih.gov This near-coplanar arrangement suggests significant electronic communication between the two aromatic systems. The majority of the atoms in the molecule lie almost in the same plane, with only minor deviations observed for the sulfur and chlorine atoms. nih.gov

Conversely, the molecular structure of N-(4-chlorophenyl)-4-methylpyridin-2-amine exhibits a non-planar conformation. nih.gov The dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a more substantial 48.03(8)°. nih.gov This twist is further evidenced by the torsion angles around the central nitrogen-carbon bonds, specifically the C7–N2–C1–N1 and C1–N2–C7–C8 torsion angles, which are -167.92(17)° and -144.79(18)°, respectively. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. researchgate.net Two polymorphic forms were identified, crystallizing in different space groups (Pbca and P21/c). researchgate.net While the bond lengths and angles are similar in both forms, there are notable conformational differences in the (4-chlorophenyl)amino group. researchgate.net In both polymorphs, an intramolecular N-H···N hydrogen bond is present, forming an S(6) motif. researchgate.net The C-N distances within the pyrimidine ring range from 1.329(3) to 1.360(3) Å in one polymorph and 1.329(3) to 1.353(3) Å in the other, indicating no significant bond fixation. researchgate.net

| Compound | Dihedral Angle (°) | Torsion Angles (°) |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | 3.99(4) | Not specified |

| N-(4-chlorophenyl)-4-methylpyridin-2-amine | 48.03(8) | C7–N2–C1–N1: -167.92(17)C1–N2–C7–C8: -144.79(18) |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, strong intermolecular N-H···N hydrogen bonds link the molecules into ribbons featuring R²₂(8) ring motifs that run parallel to the researchgate.net crystallographic direction. nih.gov These ribbons are further connected by weak C-H···S interactions, forming a two-dimensional undulating layer. nih.gov Additionally, π-π stacking interactions are observed between the phenyl and pyrimidine rings of adjacent molecules, with perpendicular distances of 3.463 Å and 3.639 Å. nih.gov These combined forces result in a three-dimensional supramolecular architecture. nih.gov

For N-(4-chlorophenyl)-4-methylpyridin-2-amine, the crystal packing is characterized by the formation of inversion dimers. nih.gov These dimers are linked by pairs of N-H···N hydrogen bonds, creating eight-membered {···NCNH}₂ synthons (R²₂(8) loops). nih.gov The resulting dimeric aggregates then stack along the b-axis of the crystal. nih.gov

In the case of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, the molecules are organized into columns parallel to the researchgate.net direction through π-π stacking, with an interplanar separation of 3.8537(8) Å. nih.gov These columns are further interconnected by weak C-H···O and C-H···N hydrogen bonds, forming two-dimensional sheets that are held together by van der Waals forces. nih.gov The study of various Schiff base ligand complexes has shown that the type and position of substituents can directly influence the formation of one to three-dimensional supramolecular frameworks through C-H···Cl and π-π interactions. nih.gov

| Compound | Interaction Type | Description |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | N-H···N Hydrogen Bonds | Forms ribbons with R²₂(8) rings. nih.gov |

| C-H···S Interactions | Connects ribbons into a 2D layer. nih.gov | |

| π-π Stacking | Between phenyl and pyrimidine rings. nih.gov | |

| N-(4-chlorophenyl)-4-methylpyridin-2-amine | N-H···N Hydrogen Bonds | Forms inversion dimers with {···NCNH}₂ synthons. nih.gov |

| (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine | π-π Stacking | Forms columns parallel to the researchgate.net direction. nih.gov |

| C-H···O and C-H···N Hydrogen Bonds | Links columns into 2D sheets. nih.gov |

Advanced Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)

Beyond single-crystal X-ray diffraction, advanced spectroscopic techniques provide further details about the structure and bonding within these molecules, both in the solid state and in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR have been used to confirm the structures of newly synthesized compounds, including derivatives of this compound. nih.gov For instance, the structures of fourteen mercury(II) complexes with Schiff base ligands were established using ¹H and ¹³C NMR spectroscopy, in conjunction with other analytical techniques. nih.gov Similarly, the structure of a novel benzimidazole-based thiourea (B124793) derivative was confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. nih.gov While detailed stereochemical insights from advanced NMR techniques like NOE are not extensively reported in the provided context, the use of standard ¹H and ¹³C NMR is fundamental for structural confirmation. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. spectroscopyonline.com These "fingerprint" methods are highly specific, as each molecule exhibits a unique vibrational spectrum. spectroscopyonline.com

In the context of this compound and its derivatives, FTIR spectroscopy has been employed to characterize the synthesized compounds. nih.govnih.gov The vibrational modes of specific functional groups allow for their identification and can provide clues about their chemical environment. spectroscopyonline.com For example, the analysis of IR spectra can confirm the presence of N-H and C=N bonds within the pyrimidine ring system. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information, especially regarding the C=C bonds in the aromatic rings. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational properties of the molecule.

Computational and Chemoinformatic Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the N-(4-chlorophenyl)-2-pyrimidinamine scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

For instance, various pyrimidine (B1678525) derivatives have been investigated for their potential as antiviral and anticancer agents. In a study targeting the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, several pyrimidine-based compounds were docked to understand their inhibitory potential. nih.gov The docking results, often expressed as binding energy scores, help in ranking compounds and identifying the most promising candidates for further experimental testing. For example, in a study of thiazole (B1198619) derivatives, compound 8a exhibited a strong binding affinity with a binding energy of -8.6 Kcal/mol against the Mpro active site (PDB ID: 6LU7). mdpi.com This interaction was stabilized by three hydrogen bonds with residues MET 17, GLN 19, and GLY 71, alongside multiple hydrophobic and electrostatic interactions. mdpi.com

Similarly, docking studies on 2-aminopyrimidine (B69317) derivatives have been conducted to evaluate their potential as anti-cancer agents. informahealthcare.com These simulations reveal crucial interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the target's active site. Such insights are critical for structure-activity relationship (SAR) analysis. nih.gov In another study, pyrimidin-2-amine derivatives were docked against the E. coli DNA gyrase B protein (PDB ID: 1KZN), where the docking scores correlated well with the observed antibacterial activity, highlighting the predictive power of this technique. researchgate.net

Table 1: Example of Molecular Docking Results for Pyrimidine Derivatives

| Compound Series | Target Protein | Key Interacting Residues | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (Mpro) | MET 17, GLN 19, GLY 71, LYS 97 | Antiviral | mdpi.com |

| Pyrimidin-2-amine Derivatives | E. coli DNA gyrase B | Not Specified | Antibacterial | researchgate.net |

| 2-Aminopyrimidines | Not Specified | Not Specified | Anticancer | informahealthcare.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govplos.org By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby accelerating the drug discovery process. frontiersin.org

For scaffolds related to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. frontiersin.org These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For example, a 3D-QSAR study on a series of CDK2/4/6 inhibitors, which share the aminopyrimidine core, yielded statistically significant models. nih.gov The CoMFA model for CDK2 had a q² of 0.714 and a predictive R² (R²pred) of 0.764, indicating good internal and external predictive power. nih.gov

These models are built by dividing a dataset of compounds into a training set to generate the model and a test set to validate its predictive ability. nih.govnih.gov The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q² or Q²), the conventional correlation coefficient (R²), and the standard error of estimation (SEE). frontiersin.org A robust QSAR model offers valuable guidance for designing more potent derivatives by indicating which structural modifications are likely to enhance activity. nih.gov

Table 2: Statistical Parameters for a 3D-QSAR Model of CDK Inhibitors

| Target | q² | R²pred | Statistical Method | Reference |

|---|---|---|---|---|

| CDK2 | 0.714 | 0.764 | 3D-QSAR | nih.gov |

| CDK4 | 0.815 | 0.681 | 3D-QSAR | nih.gov |

| CDK6 | 0.757 | 0.674 | 3D-QSAR | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a fundamental understanding of the electronic properties, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. nih.gov DFT calculations have been employed to analyze the molecular geometry, vibrational frequencies, and electronic properties of triazole derivatives containing the 4-chlorophenyl moiety. mdpi.com Such studies can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. mdpi.com

For a related molecule, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT calculations revealed that the highest negative charges are located on the oxygen and nitrogen atoms, suggesting these are the most reactive sites for electrophilic attack. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. These theoretical calculations are often validated by comparing computed data, such as vibrational spectra, with experimental results. mdpi.com DFT studies have also been used to validate the inhibitory activity of potential lead compounds identified through other computational methods. nih.gov

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the three-dimensional structure of molecules in the solid state and their binding to biological targets. nih.govnih.govnih.gov The crystal structure of a related compound, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, reveals a network of intermolecular N—H⋯N hydrogen bonds that link molecules into ribbon-like structures. nih.gov

Table 3: Crystallographic and Non-Covalent Interaction Data for 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Dihedral Angle (Benzene-Pyrimidine) | 3.99 (4)° | nih.gov |

| Hydrogen Bond Type | N—H⋯N | nih.gov |

| π–π Stacking Distance | 3.463 Å and 3.639 Å | nih.gov |

In Silico Scaffold Exploration and Library Design

The this compound framework serves as a valuable scaffold for the design of new bioactive molecules. Computational methods facilitate the exploration of chemical space around this core structure to create virtual libraries of novel compounds. nih.gov Techniques such as e-pharmacophore modeling can be used to screen large chemical databases to identify molecules that possess the key structural features required for binding to a specific target. nih.gov

By starting with a known active scaffold, researchers can systematically modify substituents and evaluate the resulting analogs in silico. This approach was used in a study on CDK inhibitors, where a series of 72 derivatives were analyzed to build a comprehensive structure-activity relationship. nih.gov This rational, scaffold-based design strategy helps in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity, saving significant time and resources in the drug development pipeline.

Computational Prediction of Molecular Properties for Design Optimization

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools are widely used to predict these properties early in the design phase. itmedicalteam.plmdpi.com

For derivatives of a 2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamide (B32628) series, molecular properties were calculated using online software. itmedicalteam.pl Parameters such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are evaluated against criteria like Lipinski's "Rule of Five". itmedicalteam.plmdpi.com These rules help to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. For the studied acetamide derivatives, the calculated properties were found to be within the acceptable ranges defined by Lipinski's rules, indicating good potential drug-likeness. itmedicalteam.pl Predicting these properties computationally allows for the optimization of the lead structure to improve its pharmacokinetic profile.

Table 4: Predicted Molecular Properties for a Series of Acetamide Derivatives

| Property | Predicted Range/Value | Significance (Lipinski's Rule) | Reference |

|---|---|---|---|

| miLogP | ~5 | Good permeability (< 5) | itmedicalteam.pl |

| TPSA | 76.02 - 121.85 Ų | Good absorption (< 140 Ų) | itmedicalteam.pl |

| Molecular Mass | < 500 | Drug-likeness (< 500 Da) | itmedicalteam.pl |

| Hydrogen Bond Donors | < 5 | Drug-likeness (≤ 5) | itmedicalteam.pl |

| Hydrogen Bond Acceptors | < 7 | Drug-likeness (≤ 10) | itmedicalteam.pl |

Molecular and Cellular Biological Activities in Vitro Investigations

In vitro studies are fundamental to characterizing the biological effects of a compound at the molecular and cellular levels. For N-(4-chlorophenyl)-2-pyrimidinamine, the available information points towards its interaction with a key enzyme involved in nucleotide metabolism and subsequent effects on cell viability.

Enzymatic Inhibition and Activation Studies

Research into the enzymatic activities of this compound has identified it as an inhibitor of ribonucleotide reductase. biosynth.com This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. mdpi.com The inhibition of ribonucleotide reductase is a recognized strategy in the development of anticancer and antiviral therapies. scilit.comwikipedia.org

Assay Development and Optimization for Specific Enzymes (e.g., Kinases, Phospholipases)

While the compound is noted as a ribonucleotide reductase inhibitor, specific details regarding the development and optimization of assays to demonstrate this inhibition are not extensively documented in publicly available literature. biosynth.com Generally, assays for ribonucleotide reductase activity involve measuring the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product in the presence and absence of the inhibitory compound.

Information regarding the screening of this compound against other enzyme classes, such as kinases or phospholipases, is not available in the current body of research.

Kinetic Analysis of Enzyme-Ligand Interactions

A detailed kinetic analysis of the interaction between this compound and ribonucleotide reductase has not been reported in the available literature. Such studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency, typically expressed as the inhibition constant (Ki). bgc.ac.innih.gov

Enzymatic Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 / Ki | Source |

| Ribonucleotide Reductase | Not Specified | Data not available | biosynth.com |

Receptor Binding and Ligand Affinity Profiling

Consistent with its proposed intracellular target of ribonucleotide reductase, there is no available information in the scientific literature to suggest that this compound directly binds to cell surface or nuclear receptors.

Radioligand Binding Assays

No data from radioligand binding assays for this compound have been reported.

Fluorescence-based Binding Assays

There are no reports of fluorescence-based binding assays being used to characterize the interaction of this compound with any biological target.

Receptor Binding Data for this compound

| Receptor Target | Assay Type | Binding Affinity (Kd/Ki) | Source |

| Not Applicable | Not Applicable | Data not available |

Cellular Target Engagement Studies

The engagement of this compound with its intracellular target, ribonucleotide reductase, is inferred from its biological effects on various cell types. The compound is reported to inhibit DNA synthesis, a direct consequence of ribonucleotide reductase inhibition. biosynth.com This activity has been observed in the context of both antiviral and anticancer studies.

The compound has been noted for its activity against human lymphocytic leukemia and human erythroleukemia cells. biosynth.com Furthermore, it is reported to be effective against viral pathogens such as cytomegalovirus and herpes zoster, and to have applications in the context of chronic myeloid leukemia. biosynth.com These findings suggest that the compound can access its intracellular target in these cell systems and exert a biological effect. However, detailed cellular target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), have not been reported for this specific compound.

Cellular Activity of this compound

| Cell Line / Virus | Reported Biological Effect | Quantitative Data (e.g., EC50) | Source |

| Human lymphocytic leukemia cells | Active | Data not available | biosynth.com |

| Human erythroleukemia cells | Active | Data not available | biosynth.com |

| Cytomegalovirus | Antiviral agent | Data not available | biosynth.com |

| Herpes zoster | Antiviral agent | Data not available | biosynth.com |

| Chronic Myeloid Leukemia | Therapeutic potential | Data not available | biosynth.com |

Cellular Thermal Shift Assay (CETSA) Applications

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target protein within a complex cellular environment, including intact cells and tissues. nih.govnews-medical.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov When a compound binds to its protein target, the resulting complex typically exhibits increased resistance to heat-induced denaturation compared to the unbound protein. news-medical.net

The CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate across a range of temperatures. Unbound proteins denature and precipitate out of solution at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. news-medical.net The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms target engagement. news-medical.net

While specific CETSA data for this compound is not extensively documented in publicly available literature, this technique represents a key methodology for its future investigation. Applying CETSA would enable researchers to:

Unequivocally confirm its intracellular target(s).

Assess the relative binding affinity in a physiological context.

Investigate target engagement across different cell lines or tissues.

This method provides a significant advantage over assays using purified proteins, as it accounts for the cellular milieu, including pH, co-factors, and interacting proteins, which can all influence drug-target interactions. news-medical.net

Table 1: Illustrative CETSA Experimental Outline

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Culture | Grow selected cell lines to desired confluency. | To provide the biological system for the assay. |

| 2. Compound Treatment | Incubate cells with this compound or vehicle control. | To allow for compound uptake and target binding. |

| 3. Heating | Aliquot cell lysates and heat at a range of temperatures (e.g., 40-70°C). | To induce thermal denaturation of proteins. |

| 4. Lysis & Separation | Lyse the remaining intact cells and separate soluble and precipitated fractions via centrifugation. | To isolate the thermally stable, soluble proteins. |

| 5. Quantification | Analyze the soluble fraction using techniques like Western Blot or Mass Spectrometry to quantify the target protein. | To determine the amount of target protein stabilized by the compound at each temperature. |

| 6. Data Analysis | Plot the percentage of soluble protein against temperature to generate melting curves. | To visualize the thermal shift and confirm target engagement. |

NanoBRET and Other Proximity-Based Assays

NanoBRET (Nanoluciferase Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure molecular interactions, such as compound-target engagement, in living cells in real-time. nih.govpromega.com The technology relies on energy transfer from a genetically fused NanoLuc luciferase donor on a protein of interest to a fluorescently labeled tracer or a second interacting protein tagged with an acceptor fluorophore. promega.compromega.com This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm), providing a highly specific and quantitative measure of binding or interaction. nih.gov

The key components of a NanoBRET target engagement assay are:

NanoLuc Fusion Protein : The target protein is fused to the small, bright NanoLuc luciferase.

Cell-Permeable Fluorescent Tracer : A fluorescent molecule designed to bind to the target protein.

Live Cells : The assay is performed in living cells, providing a native environment. promega.com

When the tracer binds to the NanoLuc-tagged target, BRET occurs, and the resulting signal can be measured. A test compound like this compound would compete with the fluorescent tracer for binding to the target protein. This competition leads to a decrease in the BRET signal, which can be used to determine the compound's affinity and residence time at its target in live cells. promega.com

Similar to CETSA, specific NanoBRET studies for this compound are not widely published. However, the assay is ideally suited for characterizing its binding kinetics and affinity. For instance, it has been successfully used to study ligand binding to complex targets like the Smoothened (SMO) receptor and to measure the potency of kinase inhibitors. nih.govresearchgate.net

Table 2: Principles of NanoBRET for Target Engagement

| Component | Function | Measurement |

|---|---|---|

| Target Protein | Fused to NanoLuc luciferase (energy donor). | Provides the biological target for the compound. |

| Fluorescent Tracer | Binds to the target protein (energy acceptor). | Generates the acceptor emission signal upon BRET. |

| Test Compound | Competes with the tracer for binding to the target. | Causes a dose-dependent decrease in the BRET signal. |

| Live Cells | Provide the physiological environment for the interaction. | Ensures the biological relevance of the measurement. |

Cellular Pathway Modulation and Downstream Effects (in specific cell lines)

Beyond direct target binding, it is crucial to understand how this compound modulates cellular signaling pathways and induces phenotypic changes in cells.

Investigation of Signal Transduction Pathways

The 2-aminopyrimidine (B69317) scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. The de novo synthesis of pyrimidines is itself closely linked with signal transduction pathways that control cell growth, differentiation, and death. nih.gov

Research into structurally related compounds provides strong indications of potential pathway modulation. For example, a series of 4-(2-pyrimidinylamino) benzamides, which share a core structure with this compound, have been identified as potent inhibitors of the Hedgehog signaling pathway. nih.gov The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. These findings suggest that this compound may also exert its effects by modulating this or other key signaling cascades.

Investigating the impact of this compound on various signal transduction pathways would typically involve:

Phospho-protein arrays : To screen for changes in the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors).

Reporter gene assays : To measure the activity of specific transcription factors and signaling pathways (e.g., NF-κB, Hedgehog/Gli, Wnt/β-catenin).

Gene expression profiling : Using techniques like RNA-seq to identify downstream changes in gene expression following compound treatment.

These studies are essential to build a comprehensive picture of the compound's mechanism of action, linking direct target engagement to broader cellular responses.

Phenotypic Screening in Cellular Models (non-efficacy focused)

Phenotypic screening is an approach to drug discovery that identifies compounds based on their ability to produce a desired change in cellular phenotype, often without prior knowledge of the molecular target. nih.gov This strategy is valuable for discovering compounds with novel mechanisms of action. nih.gov

In a non-efficacy-focused context, phenotypic screening can be used to characterize the broader biological effects of a compound like this compound. This involves exposing various cell lines to the compound and using high-content imaging and analysis to monitor a wide range of cellular parameters.

Table 3: Parameters in Non-Efficacy Phenotypic Screening

| Cellular Feature | Description | Potential Insights |

|---|---|---|

| Cell Morphology | Changes in cell size, shape, and texture. | Effects on cytoskeleton, cell adhesion, or cell stress. |

| Cell Cycle | Arrest at specific phases (G1, S, G2/M). | Impact on cell proliferation and DNA replication machinery. |

| Organelle Health | Alterations in mitochondrial membrane potential, lysosomal mass, etc. | Compound effects on cellular metabolism and homeostasis. |

| Protein Localization | Translocation of proteins between cellular compartments (e.g., nucleus and cytoplasm). | Modulation of specific signaling pathways. |

Such screens can reveal unexpected biological activities and provide clues about the compound's mechanism of action, guiding further target identification and pathway analysis efforts. nih.govfrontiersin.org This approach allows for an unbiased assessment of a compound's cellular impact, complementing target-oriented studies.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of their substituents. nih.gov Systematic modification of the pyrimidine core and its associated phenyl ring allows researchers to map out the structure-activity relationships (SAR) that dictate the compound's efficacy and target interaction.

The electronic properties and size of substituents play a critical role in the activity of pyrimidine-based compounds. The distribution of electrons within the molecule, influenced by electron-donating or electron-withdrawing groups, can significantly alter its ability to interact with a biological target.

Electronic Effects: Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated that analogues with electron-donating groups, particularly strong, amine-based donors, are active, whereas those with electron-withdrawing groups tend to be inactive. mdpi.com For instance, the introduction of a 4'-N-morpholine derivative resulted in excellent inhibitory activity. mdpi.com

Steric Effects: The size and spatial arrangement of atoms (steric factors) also have a profound impact. In studies of thymidylate synthase inhibitors, the binding affinity of 5-substituted dUMP analogues was largely unaffected by smaller substituents. nih.gov However, the introduction of a substituent with a large steric footprint, such as a propyl group, resulted in a significant change in the binding interaction. nih.gov This suggests that the binding pocket has a defined volume, and bulky groups can prevent the molecule from fitting correctly.

Modifying the rings within the molecular structure is a key strategy for fine-tuning binding affinity and selectivity for a specific biological target.

In the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, researchers systematically altered substituents on a pyrimidine-4-carboxamide (B1289416) core. nih.govacs.org One of the most effective modifications involved replacing a morpholine (B109124) group with a smaller and more polar (S)-3-hydroxypyrrolidine. nih.govacs.org This single change, combined with other optimal substitutions, led to a 10-fold increase in inhibitory activity, highlighting the sensitivity of the binding site to the polarity and size of the substituent. nih.govacs.org

Similarly, research on epibatidine (B1211577) analogues, which are neuronal nicotinic receptor agonists, showed that substitutions on the pyridine (B92270) ring could dramatically alter affinity and selectivity. nih.gov For example, an amino-substituted analogue displayed a 10- to 115-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov A bromo-substituted analogue showed more modest selectivity, with a 4- to 55-fold preference for β2- over β4-containing receptors. nih.gov These findings underscore how specific substitutions can be used to dial in the desired selectivity profile for a drug candidate.

Identification of Pharmacophoric Features and Key Binding Interactions

A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with its specific biological target. For pyrimidinamine derivatives, key interactions often involve hydrogen bonding and π-π stacking.

Design Principles for Enhanced Molecular Recognition and Potency

To improve how strongly a molecule binds to its target (potency), medicinal chemists employ several design principles. One powerful strategy is conformational restriction.

Flexible molecules can adopt many shapes, and only one might be the "active" conformation for binding. By making the molecule more rigid, the energetic cost of adopting the correct shape is reduced. In the optimization of NAPE-PLD inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a three-fold increase in potency. nih.govacs.org This improvement is attributed to locking the molecule into a more favorable conformation for binding. nih.govacs.org This principle demonstrates that reducing the number of rotatable bonds can be an effective strategy for enhancing molecular recognition and, consequently, biological potency. acs.org

Optimization Strategies for Pyrimidinamine Derivatives

Optimizing a lead compound into a viable drug candidate involves refining its structure to enhance potency and improve drug-like properties. Key strategies include scaffold hopping and fragment-based design.

Scaffold Hopping and Fragment-Based Design: In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, researchers used a combination of scaffold hopping and fragment-based design. nih.gov This involves replacing the central molecular core (the scaffold) with a chemically different one that maintains the original's essential pharmacophoric features, and building up the molecule from smaller fragments. This approach led to a new series of pyrazolo[1,5-a]pyrimidine derivatives with significantly improved inhibitory activity. nih.gov

Systematic Substituent Modification: A more direct optimization strategy involves the systematic modification of substituents at various positions around the core structure to improve potency and lipophilicity. nih.gov For a series of pyrimidine-4-carboxamides, researchers modified substituents at three different positions (R1, R2, and R3). nih.gov While changes at the R1 position yielded no improvement, conformational restriction at R2 and introducing a smaller, more polar group at R3 dramatically increased potency, leading to a nanomolar inhibitor with favorable drug-like properties. nih.gov

Target Engagement and Mechanistic Insights at the Molecular Level

Elucidation of Molecular Mechanism of Action

The primary mechanism of action for many derivatives of the 2-aminopyrimidine (B69317) scaffold is competitive inhibition at the ATP-binding site of protein kinases. nih.govnih.gov These kinases are crucial enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation, by catalyzing the transfer of a phosphate (B84403) group from ATP to a protein substrate. youtube.com Dysregulation of kinase activity is a common feature in diseases like cancer, making them important therapeutic targets. nih.govyoutube.com

The 2-aminopyrimidine moiety is adept at forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. nih.govnih.gov This interaction occupies the space normally taken by the adenine (B156593) part of ATP, thereby preventing the binding of ATP and subsequent phosphorylation of target substrates. nih.gov This effectively blocks the downstream signaling cascade that the kinase controls. youtube.com For instance, molecular docking studies of potent Polo-like kinase 4 (PLK4) inhibitors with a pyrimidin-2-amine core show that the aminopyrimidine group forms critical hydrogen bonds with hinge residues like Glutamic acid-90 and Cysteine-92. nih.gov This mode of action, targeting the ATP-binding pocket, classifies these compounds as Type I kinase inhibitors. nih.gov

Identification of Novel Biological Targets

Research into N-(4-chlorophenyl)-2-pyrimidinamine and its structural relatives has led to the identification of several biological targets, primarily within the protein kinase family. The versatility of the 2-aminopyrimidine scaffold allows for chemical modifications that can tune its selectivity and potency against different kinases and other enzymes. ijpsjournal.com

Some of the identified targets for this class of compounds include:

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target for anticancer therapies. nih.gov Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4. nih.gov

c-Met Kinase: A receptor tyrosine kinase that, when activated by hepatocyte growth factor (HGF), plays a role in tumor growth and metastasis. nih.gov 2-aminopyridine (B139424) derivatives, structurally similar to 2-aminopyrimidines, have been identified as c-Met kinase inhibitors. nih.gov

Aurora Kinases (AURK): These are serine/threonine kinases that are essential for mitotic progression. nih.gov Pyrimidine-based scaffolds are common among AURK inhibitors. nih.gov

β-Glucuronidase: This enzyme's activity is linked to conditions like colon cancer. nih.gov A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of β-glucuronidase, with some compounds showing excellent activity. nih.gov

MAP kinase-interacting kinases (MNKs): These kinases are involved in the regulation of mRNA translation and are implicated in cancer development. Aminopyridine moieties have been used to design potent MNK inhibitors. acs.org

Below is a table summarizing the biological targets identified for the 2-aminopyrimidine class of compounds.

| Target Protein | Target Class | Therapeutic Area |

| Polo-like Kinase 4 (PLK4) | Serine/Threonine Kinase | Oncology |

| c-Met Kinase | Receptor Tyrosine Kinase | Oncology |

| Aurora Kinases (AURK) | Serine/Threonine Kinase | Oncology |

| β-Glucuronidase | Glycosidase | Oncology, Infectious Disease |

| MAP kinase-interacting kinases (MNKs) | Serine/Threonine Kinase | Oncology |

Investigation of Allosteric Modulation and Conformational Changes

While the primary mechanism for many 2-aminopyrimidine compounds is direct, competitive inhibition at the orthosteric (primary) binding site, the broader field of pyrimidine-based molecules also includes examples of allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor or enzyme that is topographically distinct from the orthosteric site. nih.gov This binding induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the endogenous ligand or substrate at the orthosteric site. nih.govresearchgate.net

This mechanism offers potential advantages, such as greater specificity and a "ceiling effect" that can prevent overdosing. mdpi.com For instance, research into purine (B94841) and pyrimidine (B1678525) receptors has identified several classes of allosteric modulators. nih.govresearchgate.net While specific examples for this compound are not detailed in the available literature, related heterocyclic structures have been identified as allosteric modulators for G protein-coupled receptors (GPCRs) like the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov The binding of these modulators to an allosteric site can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to its natural ligand. nih.gov

The binding of any ligand, whether orthosteric or allosteric, inherently involves the induction of or selection of specific protein conformations. researchgate.net The interaction between a ligand and a protein is a dynamic process that can shift the conformational ensemble of the protein towards a more stabilized, active or inactive state. researchgate.net For kinase inhibitors, binding in the ATP pocket, even in a competitive manner, can stabilize a particular conformation of the kinase, such as the DFG-in (active) or DFG-out (inactive) state of the activation loop, which is a key conformational element.

Comparative Analysis of Binding Modes Across Related Targets

The binding mode of 2-aminopyrimidine derivatives can vary significantly depending on the specific substitutions on the core scaffold and the architecture of the target protein's binding site. A comparative analysis reveals common interaction patterns as well as key differences that dictate inhibitor potency and selectivity.

A central feature is the hydrogen bonding interaction with the kinase hinge region. nih.govnih.gov However, the substituents on the pyrimidine ring explore different pockets within the ATP-binding site, leading to target specificity.

For example, in the context of PLK4 inhibitors, molecular docking studies showed that while the aminopyrimidine core interacts with the hinge, a morpholine (B109124) ring substituent extends towards the solvent-exposed region, and another substituent extends into a hydrophobic cavity adjacent to the DFG motif. nih.gov In contrast, studies on 2-aminopyridine inhibitors of c-Met kinase highlight the importance of interactions with residues such as Tyr1230 and Arg1208, where electrostatic and hydrogen bond interactions are vital for activity. nih.gov

The crystal structure of a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, shows that the dihedral angle between the benzene (B151609) and pyrimidine rings is very small (3.99°), indicating a nearly planar conformation. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming ribbon-like structures, and π–π stacking interactions between the aromatic rings. nih.gov This highlights how even subtle changes to the core structure can influence the solid-state conformation and intermolecular interactions, which can be relevant for understanding binding within a protein pocket.

Below is a table comparing the binding interactions of related aminopyrimidine compounds with their respective targets.

| Compound Class | Target | Key Interacting Residues | Binding Characteristics |

| Pyrimidin-2-amine derivatives | PLK4 | Glu-90, Cys-92 (Hinge) | Hydrogen bonds with the hinge; substituents extend to solvent region and hydrophobic DFG-adjacent pocket. nih.gov |

| 2-Aminopyridine derivatives | c-Met | Tyr1230, Arg1208 | Critical hydrogen bond and electrostatic interactions. nih.gov |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Glu413, Leu361 | Hydrogen bonding with Glu413 and hydrophobic interactions with Leu361 are important for potent inhibition. nih.gov |

| Aminopyridine derivatives | MNK2 | Met162 (Hinge) | Two key hydrogen bonds with the hinge region. acs.org |

Applications As Research Probes and Chemical Tools

Development of N-(4-chlorophenyl)-2-pyrimidinamine as Chemical Probes

The development of chemical probes based on the this compound structure is primarily centered on creating derivatives that can selectively interact with specific biological targets. These probes are instrumental in the field of chemical biology for dissecting complex cellular mechanisms.

The 2,4-diaminopyrimidine (B92962) moiety, a key feature of this compound derivatives, is frequently utilized as a core fragment in the design of novel kinase inhibitors. nih.gov The pyrimidine (B1678525) ring is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, which contributes to the inhibitory activity of these compounds. nih.gov For instance, the nitrogen atoms at position 1 of the pyrimidine ring and the amino group at position 2 can form hydrogen bonds with key residues like cysteine in the hinge region of a kinase. nih.gov

Researchers have synthesized series of compounds where the this compound core is modified to enhance potency and selectivity. For example, derivatives have been created by introducing various substituents at different positions of the pyrimidine and phenyl rings. These modifications are guided by the structural understanding of the target protein, often using co-crystal structures to inform the design of next-generation probes. nih.gov The goal is to develop molecules that not only bind with high affinity but also exhibit specific effects, allowing for precise investigation of a target's function.

Use in Target Identification and Validation Studies

Chemical probes derived from this compound are crucial tools for identifying and validating new therapeutic targets. By designing inhibitors for specific enzymes, researchers can assess the physiological consequences of blocking that enzyme's activity, thereby validating it as a potential drug target.

A notable example is the development of derivatives that inhibit protein kinases, a family of enzymes often dysregulated in diseases like cancer. nih.govresearchgate.net

AKT2/PKBβ Inhibition: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and screened for kinase inhibitory activity. One compound, designated 4j, which contains the N-(4-chlorophenyl) moiety, was identified as a low micromolar inhibitor of AKT2/PKBβ. nih.gov This finding helps validate AKT2 as a therapeutic target in cancers like glioma, where its signaling is often aberrant. nih.gov

Aurora Kinase Inhibition: Through cell-based screening, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines was found to be potent inhibitors of Aurora A and Aurora B kinases. dundee.ac.uknih.gov The selectivity and potency of these inhibitors were correlated with the presence of a substituent at the para-position of the aniline (B41778) ring, as seen in the N-(4-chlorophenyl) group. dundee.ac.uknih.gov These compounds serve to validate Aurora kinases as targets for anticancer therapies by demonstrating that their inhibition leads to mitotic failure and cell death in cancer cells. dundee.ac.uknih.gov

PLK4 Inhibition: Using a scaffold hopping strategy, novel inhibitors of Polo-like kinase 4 (PLK4) were developed based on an aminopyrimidine core. nih.gov One derivative, 4-((4-chlorophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine, incorporates a related structure and contributes to the body of evidence supporting PLK4 as a target in oncology. nih.gov

The table below summarizes the inhibitory activities of representative compounds derived from the this compound scaffold against specific kinase targets.

| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) | AKT2/PKBβ | 12 µM | nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) | AKT1/PKBα | 14 µM | nih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora A | 8.0 nM (Ki) | dundee.ac.uknih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18) | Aurora B | 9.2 nM (Ki) | dundee.ac.uknih.gov |

| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 0.0067 µM | nih.gov |

Application in Biological Pathway Interrogation

By selectively inhibiting specific proteins, chemical probes derived from this compound allow for the detailed interrogation of complex biological pathways. These tools help elucidate the roles of individual proteins within a signaling cascade and understand how pathway dysregulation contributes to disease.

For instance, the AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including glioma. nih.gov The identification of a derivative of this compound (compound 4j) as an inhibitor of AKT2 allows researchers to probe the specific consequences of blocking this pathway. nih.gov Studies using this compound have shown that its application to primary patient-derived glioma stem cells inhibits the formation of 3D neurospheres, demonstrating the critical role of AKT2 in maintaining the cancer stem cell phenotype. nih.govnih.gov

Similarly, the use of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as inhibitors of Aurora kinases has been instrumental in studying the process of mitosis. dundee.ac.uknih.gov These probes cause aberrant mitotic phenotypes and suppress the phosphorylation of histone H3, a key event in cell division. dundee.ac.uk This allows for a detailed examination of the consequences of Aurora kinase inhibition, linking it directly to mitotic failure and the subsequent induction of polyploidy and cell death in cancer cells. dundee.ac.uknih.gov These findings are crucial for understanding the fundamental biology of cell division and how it can be targeted for therapeutic intervention.

Potential as Precursors for Advanced Material Science

Beyond their biological applications, aminopyrimidine compounds, including derivatives of this compound, show potential as building blocks for advanced materials. Their structural features, particularly the presence of nitrogen atoms that can act as ligands, make them suitable for the construction of coordination polymers and other complex architectures. nih.gov

Aminopyrimidine compounds can serve as organic N-donor ligands that coordinate with metal ions to form a wide range of coordination polymers. nih.gov These materials can possess novel architectures and special properties, making them of interest for various applications in materials science. The specific structure of the ligand, including the placement of nitrogen atoms and other functional groups, dictates the geometry and properties of the resulting polymer.

Furthermore, the study of the solid-state properties of this compound derivatives themselves is relevant to materials science. Research on a related compound, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, revealed the existence of two polymorphic forms. nih.gov These polymorphs exhibit different crystal packing arrangements due to distinct intermolecular interactions—one form is characterized by N-H···N hydrogen bonds and π-π stacking, while the other is linked only by N-H···Cl hydrogen bonds. nih.gov The ability to form different crystalline structures with varying interaction modes is a key area of study in crystal engineering and materials science, as it can significantly influence the physical properties of the material.

The structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has also been characterized, showing that intermolecular N—H⋯N hydrogen bonds link the molecules into ribbons. nih.gov These ribbons are further connected by weak C—H⋯S contacts, and the molecules exhibit offset face-to-face π–π stacking interactions. nih.gov Such detailed structural knowledge is foundational for designing new materials with desired electronic or structural properties.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

While current synthetic methods for N-(4-chlorophenyl)-2-pyrimidinamine are well-established, there is an ongoing pursuit of more sustainable, efficient, and versatile synthetic strategies. Future research in this area is likely to focus on several key aspects. One promising avenue is the development of novel catalytic systems for the Buchwald-Hartwig amination and related cross-coupling reactions. This could involve the design of more active and stable catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally friendly solvents.

Furthermore, the exploration of continuous flow chemistry for the synthesis of this compound and its derivatives holds significant promise. Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction and purification steps. This could lead to more efficient and scalable production of these important compounds.

Exploration of Novel Biological Interactions and Target Classes

The established role of this compound as a key intermediate in the synthesis of kinase inhibitors has paved the way for its exploration against a broader range of biological targets. Future research will likely extend beyond the realm of kinases to investigate the potential of pyrimidinamine derivatives to interact with other classes of enzymes, receptors, and ion channels. This could involve high-throughput screening of pyrimidinamine libraries against diverse biological targets to identify novel lead compounds for a variety of diseases.

Moreover, there is growing interest in the concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets simultaneously. The versatile scaffold of this compound makes it an attractive starting point for the design of such multi-targeted agents, which could offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Integration of Advanced Computational and Experimental Approaches